molecular formula C28H25N3O3S B300901 2-{[2-Ethoxy-4-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile

2-{[2-Ethoxy-4-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile

カタログ番号 B300901
分子量: 483.6 g/mol
InChIキー: QOGCUBCRJBEJMS-CSMSQXLJSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[2-Ethoxy-4-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile, also known as EMT, is a synthetic compound that has gained attention in scientific research for its potential as a therapeutic agent. EMT is a member of the thiazolidinedione (TZD) family, which has been extensively studied for its anti-diabetic and anti-inflammatory properties. EMT has been shown to have a variety of biological effects, including anti-inflammatory, anti-cancer, and anti-oxidant activities. In

作用機序

The mechanism of action of 2-{[2-Ethoxy-4-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile is not fully understood, but studies have suggested that it may act through various pathways. 2-{[2-Ethoxy-4-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating glucose and lipid metabolism. 2-{[2-Ethoxy-4-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile has also been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which is involved in regulating inflammation. Additionally, 2-{[2-Ethoxy-4-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile has been shown to inhibit the Akt/mTOR pathway, which is involved in regulating cell growth and survival.
Biochemical and Physiological Effects:
2-{[2-Ethoxy-4-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile has been shown to have various biochemical and physiological effects. Studies have shown that 2-{[2-Ethoxy-4-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile can reduce blood glucose levels in diabetic animals and improve insulin sensitivity. 2-{[2-Ethoxy-4-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile has also been shown to reduce inflammation in various tissues, including the liver, lung, and brain. Additionally, 2-{[2-Ethoxy-4-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile has been shown to have anti-cancer properties and can inhibit the growth of various cancer cells.

実験室実験の利点と制限

2-{[2-Ethoxy-4-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile has several advantages as a therapeutic agent in lab experiments. It has been shown to have a wide range of biological effects, including anti-inflammatory, anti-cancer, and anti-oxidant activities. Additionally, 2-{[2-Ethoxy-4-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile has been shown to have low toxicity and few side effects. However, there are also limitations to using 2-{[2-Ethoxy-4-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile in lab experiments. 2-{[2-Ethoxy-4-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile is a synthetic compound, and its synthesis can be complex and time-consuming. Additionally, the mechanism of action of 2-{[2-Ethoxy-4-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile is not fully understood, which makes it difficult to optimize its use in lab experiments.

将来の方向性

There are several future directions for research on 2-{[2-Ethoxy-4-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the optimization of 2-{[2-Ethoxy-4-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile's therapeutic effects through a better understanding of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of 2-{[2-Ethoxy-4-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile for various diseases. Finally, there is a need for more clinical studies to determine the safety and efficacy of 2-{[2-Ethoxy-4-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile in humans.

合成法

2-{[2-Ethoxy-4-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of 2-{[2-Ethoxy-4-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile involves the reaction of 2-chloro-4'-cyanobiphenyl with ethoxyacetic acid to form the intermediate 2-ethoxy-4'-cyano-biphenyl-4-carboxylic acid. This intermediate is then reacted with thiosemicarbazide to produce 2-ethoxy-4'-cyano-biphenyl-4-carboxylic acid hydrazide. Finally, the hydrazide is reacted with 2-ethoxy-4-(2-formylphenoxy)benzaldehyde to produce 2-{[2-Ethoxy-4-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile.

科学的研究の応用

2-{[2-Ethoxy-4-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and inflammation. Studies have shown that 2-{[2-Ethoxy-4-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile has anti-cancer properties and can inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. 2-{[2-Ethoxy-4-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile has also been shown to have anti-inflammatory effects and can reduce inflammation in various tissues, including the liver, lung, and brain. Additionally, 2-{[2-Ethoxy-4-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile has been shown to have anti-oxidant properties and can protect cells from oxidative stress.

特性

製品名

2-{[2-Ethoxy-4-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile

分子式

C28H25N3O3S

分子量

483.6 g/mol

IUPAC名

2-[[2-ethoxy-4-[(Z)-[3-methyl-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzonitrile

InChI

InChI=1S/C28H25N3O3S/c1-4-33-25-15-20(11-14-24(25)34-18-22-8-6-5-7-21(22)17-29)16-26-27(32)31(3)28(35-26)30-23-12-9-19(2)10-13-23/h5-16H,4,18H2,1-3H3/b26-16-,30-28?

InChIキー

QOGCUBCRJBEJMS-CSMSQXLJSA-N

異性体SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C)S2)C)OCC4=CC=CC=C4C#N

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C)S2)C)OCC4=CC=CC=C4C#N

正規SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C)S2)C)OCC4=CC=CC=C4C#N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。